CID 78063900

Description

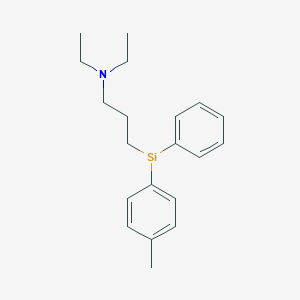

CID 78063900 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of CIEO (a botanical or synthetic extract, exact origin unspecified in the evidence). The compound was isolated via vacuum distillation of CIEO, with its relative abundance quantified across distillation fractions (Figure 1D) . The mass spectrum (Figure 1C) provides critical data on its molecular weight and fragmentation pattern, essential for structural elucidation and comparative analysis.

Properties

Molecular Formula |

C20H28NSi |

|---|---|

Molecular Weight |

310.5 g/mol |

InChI |

InChI=1S/C20H28NSi/c1-4-21(5-2)16-9-17-22(19-10-7-6-8-11-19)20-14-12-18(3)13-15-20/h6-8,10-15H,4-5,9,16-17H2,1-3H3 |

InChI Key |

QVLBOAYUYXQJGP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC[Si](C1=CC=CC=C1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78063900 would likely involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure cost-effectiveness and efficiency. Industrial methods may also involve continuous flow processes, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

CID 78063900 can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 78063900 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

Medicine: The compound could have potential therapeutic applications, such as in drug development or as a diagnostic tool.

Industry: this compound may be utilized in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78063900 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bile Acid Derivatives (Steroid Backbone)

- Taurocholic Acid (CID 6675) and Taurolithocholic Acid (CID 439763): These bile acid derivatives feature a steroid core with sulfated or conjugated side chains.

- 3-O-Caffeoyl Betulin (CID 10153267): A triterpenoid derivative with a caffeoyl group, this compound shares a polycyclic backbone that may align with this compound’s structural complexity. Differences in volatility (evident from this compound’s distillation profile) likely arise from distinct functional groups .

Oscillatoxin Derivatives

- Oscillatoxin D (CID 101283546) and 30-Methyl-Oscillatoxin D (CID 185389) : These marine-derived toxins exhibit large, oxygenated polyketide structures. This compound’s mass spectrum hints at a lower molecular weight, suggesting simpler oxygenation or branching compared to oscillatoxins .

Analytical and Pharmacological Comparisons

GC-MS and Distillation Behavior

This compound’s retention time in GC-MS (Figure 1C) and distribution across distillation fractions (Figure 1D) indicate intermediate volatility, akin to monoterpenoids (e.g., limonene) or sesquiterpenes. This contrasts with highly volatile compounds (e.g., pinene) or non-volatile triterpenes (e.g., betulin, CID 72326) .

Comparative Data Table

Research Findings and Implications

- Distillation Efficiency : The compound’s enrichment in specific vacuum fractions indicates scalability for industrial isolation, analogous to terpene purification workflows .

- Functional Potential: Structural parallels to bioactive compounds (e.g., triterpenoids, bile acids) suggest possible roles in inflammation or metabolic regulation, warranting further in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.